molecular formula C17H24N4O6 B583226 4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester CAS No. 952309-99-8

4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester

Cat. No.: B583226
CAS No.: 952309-99-8
M. Wt: 380.401
InChI Key: FJAVQXGIEFBSAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester involves multiple steps. One common method includes the reaction of 4-amino-2-ethoxy-5-nitrobenzoic acid with piperidine and ethyl chloroformate under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or methanol, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action for 4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized research and industrial applications .

Properties

IUPAC Name

ethyl 4-[(4-amino-2-ethoxy-5-nitrobenzoyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O6/c1-3-26-15-10-13(18)14(21(24)25)9-12(15)16(22)19-11-5-7-20(8-6-11)17(23)27-4-2/h9-11H,3-8,18H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAVQXGIEFBSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)C(=O)OCC)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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